Product packaging for 5-Ethoxy-2,2'-bithiophene(Cat. No.:)

5-Ethoxy-2,2'-bithiophene

Cat. No.: B13128903
M. Wt: 210.3 g/mol
InChI Key: JZKJFBOGBNLYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethoxy-2,2'-Bithiophene is a functionalized bithiophene derivative that serves as a versatile building block in organic synthesis and materials science. Its molecular structure consists of two thiophene rings linked by a single bond, which provides a planar, conjugated backbone . The ethoxy substituent enhances solubility and processability, facilitating its incorporation into more complex structures. This compound is primarily used as a precursor monomer for the synthesis of conjugated oligomers and polymers . These materials are central to the field of organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) . Researchers also utilize bithiophene derivatives to create multifunctional conjugated polymers for bioelectronics and human-integrated electronics . Beyond electronics, bithiophene cores are investigated in medicinal chemistry as ligands for metal complexes with promising antibacterial properties , and as effective corrosion inhibitors for metals in acidic environments . The compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS2 B13128903 5-Ethoxy-2,2'-bithiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

2-ethoxy-5-thiophen-2-ylthiophene

InChI

InChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3

InChI Key

JZKJFBOGBNLYIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 2,2 Bithiophene and Its Derivatives

Precursor Synthesis and Starting Materials

The assembly of the target molecule relies on the availability of appropriately functionalized thiophene (B33073) and bithiophene building blocks.

Halogenated bithiophenes are critical electrophilic partners in many cross-coupling reactions. Bromine and iodine are the most common halogens used due to their suitable reactivity. The synthesis often starts from 2,2'-bithiophene (B32781), which can be halogenated to introduce reactive sites.

A common precursor is 5,5'-dibromo-2,2'-bithiophene. This compound can be subjected to selective halogen migrations by varying the amount of a lithiation reagent, allowing for the synthesis of various tri- and tetrasubstituted bithiophenes. researchgate.net Another approach involves the bromination of pre-functionalized bithiophenes. For instance, 5,5'-bis(trimethylsilyl)-2,2'-bithiophene can undergo selective bromination at the 3 and 3' positions to yield 3,3'-dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene. This method introduces bromine atoms that are essential for subsequent functionalization via coupling reactions.

Similarly, bithiophene derivatives with glycol side chains, such as 5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene, are synthesized to enhance solubility and influence polymer properties. ossila.com The bromo groups at the 5,5'-positions are key for extending the conjugation through polymerization. ossila.com The synthesis of novel chiral bithiophene-based phosphine (B1218219) oxides often starts from the bromination of a dimethylthiophene precursor, leading to a dibromo-bithiophene intermediate that undergoes further reactions. iss.it

Table 1: Examples of Halogenated Bithiophene Precursors

Compound NameStarting MaterialKey Reagent(s)Purpose
5,5'-Dibromo-2,2'-bithiophene2,2'-BithiopheneNBSPrecursor for cross-coupling reactions. researchgate.net
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene5,5'-bis(trimethylsilyl)-2,2'-bithiopheneBromineIntroduces bromine for further functionalization while TMS enhances solubility.
5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiopheneGlycolated bithiopheneNBS/BrominePrecursor for hydrophilic conjugated polymers. ossila.com
4,4'-Dibromo-2,2',5,5'-tetramethyl-3,3'-bithiophene2,5-dimethylthiopheneNBSIntermediate for chiral phosphine oxide synthesis. iss.it

The introduction of the ethoxy group onto a single thiophene ring creates the nucleophilic or organometallic partner for the coupling reaction. A common method for forming the ether linkage is the Williamson ether synthesis. This involves reacting a thiophene alcohol, such as 2-(thiophen-2-yl)ethanol, with a suitable electrophile in the presence of a base. For instance, reacting 2-(thiophen-2-yl)ethanol with 2-fluoro-nitrobenzene using potassium carbonate as a base in DMSO yields the corresponding ethoxy-thiophene derivative.

Another strategy involves the etherification of a hydroxy-functionalized thiophene. For example, 3-thiophenemethanol (B153581) can be reacted with an alkyl bromide using a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB) to produce the desired ether. To be used in palladium-catalyzed cross-coupling, these ethoxy-thiophenes must be converted into suitable organometallic reagents. This can be achieved through lithiation followed by reaction with a boron or tin electrophile to create a boronic acid/ester or a stannane, respectively. The synthesis of boronic acids often involves a one-pot lithiation/borylation protocol. rsc.org

Table 2: Synthetic Approaches for Ethoxy-Thiophene Building Blocks

Building Block TypeSynthetic MethodKey ReagentsApplication
2-(Ethoxy)thiopheneWilliamson Ether SynthesisThiophene-2-ethanol, Ethyl halide, Base (e.g., K₂CO₃)General synthesis of ethoxy-thiophene.
3-(Ethoxy)thiophenePhase Transfer Catalysis3-Thiophenemethanol, Ethyl bromide, TBAB, KOHEfficient etherification under mild conditions.
5-Ethoxy-2-thienylboronic acidLithiation then Borylation2-Ethoxythiophene (B3051847), n-BuLi, Trialkyl boratePrecursor for Suzuki coupling. rsc.org
5-Ethoxy-2-(tributylstannyl)thiopheneLithiation then Stannylation2-Ethoxythiophene, n-BuLi, Tributyltin chloridePrecursor for Stille coupling.

Direct Synthesis Approaches to 5-Ethoxy-2,2'-bithiophene

The key step in forming the this compound is the creation of the C-C bond between the two thiophene rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to construct C(sp²)–C(sp²) bonds, which form the backbone of the bithiophene structure.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For the synthesis of this compound, this would typically involve the reaction of 5-ethoxy-2-thienylboronic acid with 2-bromothiophene (B119243) or 5-bromo-2,2'-bithiophene (B1298648) with an ethoxy-donating boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing byproducts. mdpi.comuio.no

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organohalide. libretexts.org To synthesize the target molecule, one could react 5-ethoxy-2-(tributylstannyl)thiophene with 2-bromothiophene. unimib.it Stille coupling is highly effective for synthesizing conjugated polymers and oligomers. acs.org While the organotin reagents are air-stable, their toxicity is a significant drawback. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed couplings. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. The synthesis could proceed by coupling an ethoxy-thienylzinc halide with 2-bromothiophene. researchgate.net Negishi coupling is known for its high reactivity and yields, although organozinc reagents are sensitive to air and moisture. illinois.eduvu.lt The use of additives like lithium salts can be beneficial, as they can break up zincate aggregates and generate more active monomeric species for transmetalation. illinois.edu

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionOrganometallic ReagentElectrophileCatalyst ExampleAdvantagesDisadvantages
Suzuki Boronic Acid/EsterHalide, TriflatePd(dppf)Cl₂Mild conditions, low toxicity of byproducts, commercially available reagents. nih.govmdpi.comPotential for protodeboronation of the reagent. nih.gov
Stille OrganostannaneHalide, TriflatePd(PPh₃)₄Air-stable reagents, broad scope. libretexts.orgacs.orgHigh toxicity of tin compounds. libretexts.org
Negishi Organozinc HalideHalide, TriflatePd(PPh₃)₄High reactivity and yields, tolerant of functional groups. illinois.eduvu.ltMoisture and air sensitivity of zinc reagents. illinois.edu

An alternative to cross-coupling is the direct oxidative C-H/C-H coupling, which offers a more atom-economical route by avoiding the pre-functionalization (halogenation and organometallic preparation) of the coupling partners. A palladium(II) catalyst system, often using an ancillary ligand and a co-catalyst, can facilitate the aerobic oxidative homocoupling of thiophenes. nsf.gov

For instance, a catalyst system comprising Pd(OAc)₂, a 1,10-phenanthroline-5,6-dione (B1662461) (phd) ligand, and a Cu(OAc)₂ co-catalyst has been shown to effectively couple 2-halo-3-alkylthiophenes to form the corresponding 2,2'-bithiophenes. nsf.gov This method could potentially be applied to the homocoupling of 2-ethoxythiophene to produce 5,5'-diethoxy-2,2'-bithiophene or the cross-coupling of 2-ethoxythiophene with thiophene itself, although selectivity in cross-coupling can be a challenge. The reaction proceeds under an aerobic atmosphere, using oxygen as the terminal oxidant. nsf.gov

Functionalization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to introduce additional functional groups, tuning its electronic and physical properties. A powerful method for functionalization is lithiation followed by reaction with an electrophile. mdpi.com Commercially available 2,2'-bithiophene can be lithiated at the 5-position and then converted into iodo or allyl derivatives. mdpi.com This same principle can be applied to this compound. The remaining unsubstituted positions on the thiophene rings (positions 3, 3', 4', 5') are susceptible to electrophilic substitution.

For example, lithiation of this compound at the 5'-position (the most acidic C-H proton) with an organolithium reagent like n-butyllithium would generate a nucleophilic intermediate. Quenching this intermediate with various electrophiles can introduce a range of substituents:

Halogenation: Using reagents like iodine (I₂) or N-bromosuccinimide (NBS) to introduce a halogen atom.

Formylation: Using N,N-dimethylformamide (DMF) to add a formyl group (-CHO). core.ac.uk

Carboxylation: Using carbon dioxide (CO₂) to add a carboxylic acid group.

Vilsmeier-Haack-Arnold formylation is another method to introduce an aldehyde group onto electron-rich aromatic rings like bithiophenes, although yields can sometimes be low. core.ac.uk These subsequent functionalizations are crucial for creating more complex molecules for applications in materials science and medicinal chemistry. mdpi.comcore.ac.uk

Regioselective Functionalization at the 5'-Position

The functionalization at the 5'-position of 5-alkoxy-2,2'-bithiophenes is a critical step in the synthesis of tailored chromophores. uminho.pt The reactivity of the bithiophene core can be directed to achieve substitution at this specific location. For instance, metalation followed by quenching with an electrophile like dimethylformamide (DMF) is a common strategy. uminho.pt This approach allows for the introduction of a formyl group at the 5'-position, creating a key intermediate for further derivatization. uminho.pt

Another significant method for functionalization is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 5'-position of a suitably halogenated bithiophene and a variety of aryl boronic acids. core.ac.uk This method is particularly advantageous for creating extended π-conjugated systems. core.ac.uk The synthesis of 5-formyl-5'-aryl-2,2'-bithiophenes has been successfully achieved using Suzuki coupling, offering good yields in a single step from 5-bromo-5'-formyl-2,2'-bithiophene and functionalized aryl boronic acids. core.ac.uk

The choice of synthetic route can significantly impact the yield and accessibility of the desired 5'-functionalized derivatives. While methods like the Vilsmeier-Haack-Arnold reaction can also be employed, they may result in lower yields and require multiple steps. core.ac.uk In contrast, the Suzuki coupling provides a more direct and efficient pathway to a range of 5'-aryl substituted this compound derivatives. core.ac.uk

Introduction of Electron-Withdrawing/Donating Moieties

The electronic properties of this compound can be finely tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This strategic functionalization creates donor-acceptor systems with tailored intramolecular charge-transfer (ICT) characteristics, which are crucial for applications in nonlinear optics (NLO). uminho.pt

Electron-Withdrawing Groups:

A variety of EWGs can be incorporated into the this compound framework. Azo coupling reactions with aryldiazonium salts substituted with groups like nitro (NO2) and cyano (CN) are a common method to introduce strong acceptor moieties. uminho.pt For example, diazo coupling reactions of 5-alkoxy-2,2´-bithiophenes with aryldiazonium salts yield 5-arylazo-2,2´-bithiophenes. uminho.pt The strength of the EWG on the phenylazo moiety has a significant impact on the optical properties of the resulting chromophore. uminho.pt Tricyanovinylation using tetracyanoethylene (B109619) (TCNE) is another effective method for introducing a potent EWG. uminho.pt

Electron-Donating Groups:

The inherent electron-donating nature of the this compound unit can be further enhanced. uminho.pt The alkoxy group itself acts as a donor. uminho.pt The introduction of additional donor groups, such as N,N-dialkylamino groups, at the para-position of a 5'-aryl substituent can significantly increase the electron-donating strength of the system. core.ac.uk This enhancement leads to a substantial red shift in the absorption maxima of the molecule, indicating a more efficient ICT. core.ac.uk The interplay between the donor and acceptor groups dictates the energy difference between the ground and excited states, and consequently, the wavelength of absorption. core.ac.uk

The following table summarizes the effect of different donor groups on the absorption maxima of 5-formyl-5'-aryl-2,2'-bithiophenes:

Donor Group at 4-position of Aryl Moietyλmax (nm)
Methoxy (B1213986)397.0
N,N-diethylamino442.0
Data sourced from a study on 5-formyl-5'-aryl-2,2'-bithiophenes. core.ac.uk

Derivatization via Formylation, Ethynylation, and Azo Coupling

The versatility of the this compound scaffold is further demonstrated by its derivatization through various chemical transformations, including formylation, ethynylation, and azo coupling. These reactions introduce key functional groups that serve as handles for constructing more complex molecular architectures.

Formylation: The introduction of a formyl group (–CHO) is a crucial step in the functionalization of 5-alkoxy-2,2'-bithiophenes. uminho.pt This can be achieved through methods such as the Vilsmeier-Haack reaction or by metalation followed by reaction with DMF. uminho.pt The resulting 5-formyl-5'-alkoxy-2,2'-bithiophenes are valuable intermediates. uminho.pt For example, 5-formyl-5'-ethoxy-2,2'-bithiophene is synthesized as an orange solid. uminho.pt

Ethynylation: The introduction of an ethynyl (B1212043) group (–C≡CH) opens up possibilities for creating extended, rigid π-conjugated systems through coupling reactions. mdpi.com The Corey-Fuchs ethynylation is a method that can be employed for this purpose. acs.org For instance, 5-ethynyl-2,2'-bithiophene (B3059511) can be synthesized and subsequently used in homocoupling reactions to produce 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. mdpi.com

Azo Coupling: Azo coupling reactions are instrumental in synthesizing donor-acceptor chromophores with significant nonlinear optical properties. uminho.pt This reaction involves the coupling of 5-alkoxy-2,2'-bithiophenes with aryldiazonium salts, which are functionalized with electron-acceptor groups. uminho.pt This methodology has been used to prepare a series of bithienyl azo dyes. uminho.ptscispace.com The resulting 5-arylazo-5'-alkoxy-2,2'-bithiophene derivatives exhibit strong intramolecular charge transfer. uminho.pt The position of the electrophilic substitution on the bithiophene moiety is influenced by the electronic nature of the substituent at the 5-position. scispace.com

The following table provides examples of derivatives obtained through these methods:

DerivativeSynthetic MethodPrecursor
5-Formyl-5'-ethoxy-2,2'-bithiopheneMetalation and reaction with DMFThis compound
1,4-Bis(2,2'-bithiophen-5-yl)-buta-1,3-diyneHomocoupling5-Ethynyl-2,2'-bithiophene
5-Arylazo-5'-alkoxy-2,2'-bithiopheneAzo Coupling5-Alkoxy-2,2'-bithiophene
This table is a compilation of data from various synthetic studies. uminho.ptuminho.ptmdpi.com

Incorporation of Glycolated Side Chains for Enhanced Solubility and Performance

The attachment of glycolated side chains to the bithiophene backbone is a key strategy to improve the solubility and performance of the resulting materials, particularly for applications in organic electronics. ossila.compnas.org These flexible chains can enhance processability and influence the solid-state packing of the molecules.

Glycol side chains, such as triethylene glycol, can be introduced at various positions on the bithiophene unit. pnas.org The presence of these chains can promote the swelling of the polymer, which is beneficial for ion penetration in devices like organic electrochemical transistors (OECTs). pnas.org Furthermore, the oxygen atoms within the glycol chains can lead to intramolecular S--O interactions. ossila.comossila.com These interactions help to induce a more planar backbone structure, which in turn increases the effective conjugation length and facilitates efficient charge transport. ossila.comossila.com

The position of the glycolated side chains on the bithiophene ring has a significant impact on the properties of the resulting polymers. For instance, polymers derived from g344-BTBr, which has glycol side chains at the 4,4'-positions, have shown higher hole mobility compared to those derived from g333-BTBr, with side chains at the 3,3'-positions. ossila.com This difference is attributed to the redistribution of the planarizing effects of the S–O interactions along the polymer backbone. ossila.com

The use of glycolated side chains has been shown to result in OECTs with high currents, high transconductance, and sharp subthreshold switching, while maintaining fast switching speeds. pnas.org

The following table highlights key features of a glycolated bithiophene derivative:

CompoundKey Features
5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiopheneEnhanced hydrophilicity and solubility. Promotes intramolecular S--O interactions for a planar polymer backbone. Used in the synthesis of polymers for high-performance OECTs.
Data sourced from a study on glycolated bithiophene derivatives. ossila.com

Polymerization Studies of 5 Ethoxy 2,2 Bithiophene Monomers

Electrochemical Polymerization Mechanisms and Kinetics

Electrochemical polymerization offers a high degree of control over the polymer film deposition, thickness, and morphology by manipulating electrical parameters. This technique involves the direct oxidation of the monomer at an electrode surface.

Cyclic voltammetry (CV) is a powerful and common technique for the electropolymerization of thiophene-based monomers. researchgate.net The process involves cycling the potential of a working electrode within a specific range in a solution containing the monomer and a supporting electrolyte. For alkoxy-substituted bithiophenes, the initial anodic scan oxidizes the monomer to form a radical cation. This oxidation is typically irreversible as the radical cation rapidly couples with another, initiating polymerization. acs.org

During repeated CV cycles, the growth of the polymer film on the electrode surface is evidenced by a progressive increase in the current of the redox peaks. researchgate.net These new peaks, appearing at lower potentials than the monomer's oxidation potential, correspond to the doping (oxidation) and dedoping (reduction) of the deposited polymer film. For analogous 3,3'-dialkylsulfanyl-2,2'-bithiophenes, monomer oxidation potentials are observed around 1.10 V (vs. Ag/AgCl), which is lower than that of unsubstituted bithiophene (1.2 V), indicating the activating effect of the electron-donating substituents. acs.org The polymerization is typically carried out at a scan rate of 50-100 mV/s. acs.orgmdpi.com The upper potential limit is carefully chosen to be sufficient for monomer oxidation but below the potential where over-oxidation and degradation of the resulting polymer could occur. acs.org

Table 1: Typical Experimental Parameters for Cyclic Voltammetry-Assisted Electropolymerization of Substituted Bithiophenes. (Data based on analogous compounds).
ParameterValue/ConditionReference
Working ElectrodeIndium Tin Oxide (ITO) or Platinum acs.orgacs.org
Monomer Concentration~5 mM mdpi.com
Electrolyte0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium tetrafluoroborate (B81430) (n-Bu4N+BF4-) acs.orgmdpi.com
SolventAcetonitrile (B52724)/Dichloromethane (B109758) (1:1 v/v) or Acetonitrile acs.orgmdpi.com
Scan Rate50-100 mV/s acs.org
Monomer Oxidation Potential (Eox)~1.10 V (for 3,3'-dialkylsulfanyl-2,2'-bithiophene) acs.org

The mechanism of electropolymerization involves the initial formation of short-chain oligomers. These oligomeric species, such as dimers and trimers of the parent monomer, have lower oxidation potentials than the monomer itself. dtic.mil Consequently, once formed, they are more easily oxidized at the electrode surface. This phenomenon is crucial for the nucleation and subsequent growth of the polymer film.

Studies on the electropolymerization of thiophene (B33073) in the presence of small amounts of 2,2'-bithiophene (B32781) or terthiophene have shown a significant increase in the rate of polymerization and a lowering of the required applied potential. dtic.mil The bithiophene or terthiophene acts as an initiator, creating a higher number of nucleation sites on the electrode surface. This leads to the formation of more uniform and homogeneous polymer films. dtic.mil The initial radical cations formed from the monomer couple to create soluble dimers and other oligomers in the solution near the electrode. These oligomers then diffuse to the electrode, adsorb onto its surface, and grow into the insoluble polymer film.

The choice of the electrolyte and solvent system is critical and can profoundly affect the polymerization process and the properties of the resulting poly(5-ethoxy-2,2'-bithiophene). The solvent must be able to dissolve the monomer and the supporting electrolyte, while also being stable within the potential window used for polymerization. Aprotic polar solvents like acetonitrile (ACN) and dichloromethane (DCM) are commonly used. acs.orgresearchgate.net

The properties of the solvent, such as its dielectric constant and viscosity, can influence the diffusion of monomers and the solubility of the growing polymer chains. In some cases, polymerization is successful in one solvent but not another. For example, the electropolymerization of certain chiral 3-substituted thiophenes proceeds in DCM but not in ACN. The supporting electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), provides the necessary conductivity to the solution and its anions act as the dopants (counter-ions) that are incorporated into the polymer film during its oxidative p-doping to maintain charge neutrality. The size and nature of this counter-ion can influence the morphology and packing of the polymer chains.

Table 2: Effect of Solvent on the Electrochemical Polymerization of Thiophene Derivatives. (Data based on analogous compounds).
Solvent SystemObservationReference
Acetonitrile (ACN)Commonly used, good solubility for monomer and electrolyte. acs.org
Dichloromethane (DCM)Effective for some derivatives where polymerization fails in ACN. acs.org
ACN/DCM Mixture (1:1 v/v)Used to optimize solvent properties for polymerization. mdpi.com

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a widely used, scalable method for producing polythiophenes in bulk powder form. This technique involves the use of a chemical oxidizing agent to initiate the polymerization in a solution.

The most common oxidizing agent used for the polymerization of thiophene derivatives is anhydrous ferric chloride (FeCl₃). ntu.edu.sgmdpi.com The polymerization mechanism is believed to proceed via the oxidation of the monomer by Fe³⁺ to form a radical cation. These radical cations then couple, and subsequent re-aromatization through the loss of protons leads to the formation of dimers, oligomers, and ultimately the polymer. The reaction is typically carried out in a dry organic solvent such as chloroform, nitrobenzene, or acetonitrile. ntu.edu.sg Other oxidizing agents, such as p-toluenesulfonic acid (PTSA), have also been reported for the polymerization of bithiophene, offering a route that leaves behind volatile byproducts. rsc.org The stoichiometry of the oxidant to the monomer is a critical parameter that influences the reaction yield and the properties of the final polymer. ntu.edu.sg

Achieving control over the molecular weight (Mₙ) and polydispersity (PDI) is crucial for tailoring the properties of poly(this compound) for specific applications. In chemical oxidative polymerization with FeCl₃, several reaction parameters can be adjusted to influence these characteristics. While specific data for this compound is scarce, extensive studies on other substituted polythiophenes provide clear guidelines.

Generally, ether-substituted polythiophenes synthesized via FeCl₃ oxidation tend to have lower molecular weights compared to their alkyl-substituted counterparts like poly(3-hexylthiophene) (P3HT). However, by carefully controlling the reaction conditions, it is possible to optimize the polymerization. Key factors include the reaction temperature, the quality of the solvent, the monomer concentration, and the oxidant-to-monomer ratio. For instance, lower reaction temperatures and lower monomer concentrations tend to improve polydispersity and increase molecular weight by suppressing unwanted side reactions and improving the solvation of the growing polymer chains. The order of addition of reagents has also been shown to impact the final polymer properties.

Table 3: Influence of Reaction Parameters on Molecular Weight (Mw) and Polydispersity (PDI) in FeCl₃-Initiated Oxidative Polymerization of Thiophenes. (Data based on general findings for substituted polythiophenes).
Reaction ParameterEffectUnderlying MechanismReference
Reduced TemperatureImprovement of PDI with a slight decrease in yield.Suppression of the formation of active (oxidized) monomers in favor of dimer/oligomer formation. acs.org
Improved Solvent QualityIncreased molecular weight and improved regioregularity.Better solvation of the growing polymer chains. acs.org
Reduced Monomer ConcentrationIncreased molecular weight and improved regioregularity.Suppression of dimer/oligomer couplings and improved polymer solvation. acs.org
Decreased Oxidant/Monomer RatioYields and molecular weight are severely decreased (at sub-stoichiometric ratios).Overall reduction in the concentration of oxidized species required for polymerization. acs.org

Copolymerization with Other Monomers

Copolymerization represents a versatile strategy to tailor the properties of conjugated polymers by combining different monomer units within a single polymer chain. This approach allows for the fine-tuning of the optical, electronic, and morphological characteristics of the resulting materials. For alkoxy-substituted bithiophenes, copolymerization is a key method to create high-performance materials for applications such as organic photovoltaics and field-effect transistors. researchgate.netacs.org

The synthesis of copolymers from alkoxy-bithiophene monomers can be achieved through various cross-coupling reactions, with direct arylation polycondensation and Stille-type polycondensation being prominent methods. researchgate.net These techniques enable the creation of both alternating and random copolymer structures.

Alternating Copolymers: In alternating copolymers, two different monomer units are arranged in a regular, repeating sequence. This precise arrangement can lead to well-defined material properties. For instance, the direct arylation polycondensation of a bithiophene derivative with a dibromoarylene can yield alternating copolymers with high molecular weights. rsc.org The reaction conditions, such as the choice of catalyst, base, and reaction time, are crucial to prevent side reactions and achieve the desired polymer structure. rsc.orgbeilstein-journals.org For example, in the synthesis of bithiophene-based alternating copolymers, a palladium acetate (B1210297) catalyst without a phosphine (B1218219) ligand has been used effectively. rsc.org

A study on donor-acceptor type conjugated polymers synthesized two different copolymers from the same alkoxy-substituted bithiophene and benzothiadiazole moieties, but with different regioregularities, leading to distinct optical and electrochemical properties. researchgate.net This highlights the importance of controlling the monomer linkage in alternating copolymerization.

Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. This lack of a defined sequence can be advantageous in disrupting polymer crystallinity and improving solubility. Suzuki-Miyaura cross-coupling polymerization is a robust method for synthesizing random copolymers of substituted thiophenes. For example, statistical copolymers of 2-ethylhexyl thiophene-3-carboxylate and 2-ethylhexyl selenophene-3-carboxylate have been successfully synthesized using a palladium catalyst, resulting in high molecular weight polymers. rsc.org The reactivity ratios of the comonomers determine the final composition of the copolymer. rsc.org

The introduction of porphyrin units into a naphthalene (B1677914) diimide (NDI)-bithiophene copolymer backbone via random polymerization has been shown to significantly enhance the optical absorption and tune the energy levels of the resulting polymer, leading to improved performance in all-polymer solar cells. frontiersin.org

Below is a table summarizing representative conditions for the synthesis of alternating and random copolymers based on substituted bithiophenes.

Copolymer TypeMonomersPolymerization MethodCatalyst/ReagentsKey FindingsReference
Alternating3,3′,4,4′-Tetramethylbithiophene, DibromoarylenesDirect Arylation PolycondensationPd(OAc)₂, K₂CO₃, Pivalic AcidHigh molecular weight polymers achieved with optimized reaction times. rsc.org
AlternatingAlkoxy-substituted Bithiophene, BenzothiadiazoleStille PolycondensationNot specifiedDifferent regioregularity led to distinct optical and electrochemical properties. researchgate.net
Random2-Ethylhexyl thiophene-3-carboxylate, 2-Ethylhexyl selenophene-3-carboxylateSuzuki-Miyaura Cross-CouplingPEPPSI-IPentHigh molecular weight copolymers with near-random monomer incorporation. rsc.org
RandomNDI-Br₂, 5,15-dibromo-10,20-bis(4-octylphenyl)porphyrin zinc, 5,5′-bis(trimethylstannyl)-2,2′-bithiopheneStille Coupling PolymerizationNot specifiedIntroduction of porphyrin units enhanced light absorption and device performance. frontiersin.org

Block copolymers are composed of two or more distinct homopolymer blocks linked together. This architecture allows for the combination of disparate properties, such as the rigidity of a conjugated block and the flexibility of a coil block, leading to self-assembly into well-ordered nanostructures.

The synthesis of block copolymers incorporating thiophene-based segments can be achieved through controlled/living polymerization techniques. researchgate.net One common approach is the "grafting-from" method, where a macroinitiator is used to initiate the polymerization of the second block. mdpi.com For instance, a polyfluorene macroinitiator has been used to synthesize poly[2,7-(9,9-dihexylfluorene)]-b-poly(tert-butyl acrylate) via atom transfer radical polymerization (ATRP). mdpi.com

Another strategy is the sequential addition of monomers in a living polymerization process. Nickel-catalyzed quasi-living polymerization has been employed to synthesize amphiphilic all-conjugated block copolymers of poly(3-hexylthiophene) (P3HT) and a polythiophene with hydrophilic side chains. acs.org This method allows for good control over the molecular weight and block ratios. The resulting block copolymers exhibit distinct self-assembly behavior in both thin films and solution, forming structures like vesicles and micelles. acs.org

The table below presents examples of block copolymer architectures containing thiophene-based blocks.

Block Copolymer SystemSynthetic MethodKey Architectural FeaturesResulting MorphologyReference
Poly(3-hexylthiophene)-b-poly(3-(oligo-ethylene glycol)thiophene)Nickel-catalyzed quasi-living polymerizationAmphiphilic all-conjugated diblockSelf-assembles into vesicles and micelles. acs.org
Poly[2,7-(9,9-dihexylfluorene)]-b-poly(tert-butyl acrylate)Atom Transfer Radical Polymerization (ATRP) from a macroinitiatorRod-coil block copolymerNot specified mdpi.com
Poly(3-dodecylthiophene)-b-poly(3-(oligo-ethylene glycol)methyl thiophene)Sequential Grignard metathesis (GRIM) polymerization"Rod-rod" block copolymerForms end-on orientation in thin films. mdpi.com

Graft Copolymerization Methodologies Utilizing this compound

Graft copolymerization involves the attachment of polymer chains (grafts) onto a main polymer backbone, creating a branched structure. This is a powerful method for modifying the properties of a base polymer. frontiersin.org There are three primary strategies for synthesizing graft copolymers: "grafting-to," "grafting-from," and "grafting-through". frontiersin.orgmdpi.com

While specific examples of graft copolymerization utilizing this compound are not prevalent in the literature, methodologies developed for other bithiophene and thiophene monomers can be adapted.

One approach involves the synthesis of a macromonomer that can be subsequently polymerized. For example, a thiophene-functionalized polystyrene can act as a macromonomer in an oxidative copolymerization with 2,2'-bithiophene to yield a polystyrene-graft-poly(2,2'-bithiophene) copolymer. mdpi.com In a similar vein, a macromonomer of this compound could be designed and copolymerized with other monomers to form a graft structure.

The "grafting-from" approach is another viable method. This would involve preparing a polymer backbone with initiating sites from which the polymerization of this compound (or a derivative) can be initiated. For instance, a poly(phenylacetylene) backbone with pendant 1-(acetoxy)ethoxy groups has been used as a multifunctional macroinitiator for the living cationic graft polymerization of isobutyl vinyl ether. nih.gov A similar strategy could be envisioned where a suitable backbone initiates the polymerization of an activated this compound monomer.

Oxidative graft polymerization has also been demonstrated for 2,2'-bithiophene. In one study, a monolayer of 2,2'-bithiophene was self-assembled on a copper surface, followed by the oxidative graft polymerization of additional 2,2'-bithiophene to form poly(2,2'-bithiophene) films. researchgate.net This surface-initiated polymerization could potentially be applied to this compound to create functionalized surfaces.

The following table outlines general graft copolymerization methodologies that could be applicable to this compound.

Grafting MethodologyDescriptionExample System (Related Monomers)Potential Application for this compoundReference
Grafting-Through (Macromonomer)A macromonomer with a polymerizable group is first synthesized and then copolymerized.Thiophene-functionalized polystyrene copolymerized with 2,2'-bithiophene.Synthesis of a this compound-containing macromonomer for subsequent polymerization. mdpi.com
Grafting-From (Macroinitiator)A polymer backbone with initiating sites is used to grow the graft chains.Poly(phenylacetylene) with initiating groups for grafting poly(isobutyl vinyl ether).A suitable polymer backbone could initiate the polymerization of this compound grafts. nih.gov
Oxidative Graft PolymerizationMonomers are oxidatively polymerized from a surface or a polymer backbone.Grafting of poly(2,2'-bithiophene) from a self-assembled monolayer on copper.Surface modification or synthesis of graft copolymers by oxidative polymerization of this compound. researchgate.net

Advanced Electrochemical Characterization of 5 Ethoxy 2,2 Bithiophene and Its Polymeric Forms

Voltammetric Analysis of Redox Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of electroactive molecules and polymers. By cycling the potential applied to an electrode coated with the material of interest, one can determine key parameters related to its oxidation and reduction processes.

The introduction of an alkoxy group, such as ethoxy, at the 3-position of a thiophene (B33073) ring has a pronounced effect on the oxidation potential of the resulting monomer and polymer. Alkoxy groups are strong electron-donating groups, which increase the electron density of the π-conjugated backbone. This increased electron density makes it easier to remove an electron, thereby lowering the oxidation potential.

Compared to poly(3-alkylthiophenes), poly(3-alkoxythiophenes) consistently exhibit lower oxidation potentials, which translates to higher stability in the doped (conducting) state. scielo.br For example, studies on various poly(3-alkoxythiophenes) have shown that they possess lower oxidation potentials and lower band gaps, making them highly stable materials in their doped form. scielo.br The oxidation of alkoxy-benzo[1,2-b:4,5-b′]dithiophene (BDT) copolymers is also lowered by the inclusion of electron-rich comonomers like 3,3′-dimethoxy-2,2′-bithiophene. northwestern.eduresearchgate.net This suggests that poly(5-ethoxy-2,2'-bithiophene) would have a relatively low oxidation potential, likely lower than that of polythiophene or poly(3-alkylthiophene).

Conversely, the reduction (n-doping) of polythiophenes is generally more challenging and occurs at highly negative potentials. This process is often less stable compared to p-doping (oxidation). acs.org The reduction potentials are also influenced by the substituent, with electron-donating groups making reduction more difficult (i.e., requiring more negative potentials).

Table 1: Comparison of Oxidation Potentials for Various Polythiophene Derivatives

Polymer/MonomerOnset Oxidation Potential (V vs. Ag/AgCl or SCE)Reference(s)
Poly(3,4-dimethoxythiophene)~ -0.2 V scielo.br
Poly(3,3′-dibutoxy-2,2′-bithiophene)0.07 V vs. SCE
Poly(alkoxythiophene) complexesLower than poly(alkylthiophene) complexes nih.gov
3,3′-dimethoxy-2,2′-bithiopheneLowers copolymer oxidation potential northwestern.eduresearchgate.net
Poly(DEHT-V-BTD)~ 0.33 V mdpi.com
Polythiophene~ 1.0 V acs.org

Note: The values are approximate and can vary based on experimental conditions such as solvent, electrolyte, and reference electrode.

The electrochemical stability of a conducting polymer is its ability to undergo repeated doping and dedoping (oxidation and reduction) cycles without significant degradation. For polythiophenes, the stability of the p-doped (oxidized) state is crucial for applications. The presence of alkoxy substituents is known to enhance this stability. scielo.brnih.gov The electron-donating nature of the ethoxy group helps to delocalize and stabilize the positive charge (polaron or bipolaron) that forms on the polymer backbone during oxidation. northwestern.eduresearchgate.net

Studies on poly(3,4-propylenedioxythiophene) (PProDOT), a related alkoxythiophene, have shown that films can retain over 90% of their charge storage capacity after 100 cycles, indicating excellent electrochemical stability. rsc.org Copolymers incorporating 3,3′-dimethoxy-2,2′-bithiophene also exhibit highly stable performance due to the stabilizing effect of the methoxy (B1213986) groups. northwestern.eduresearchgate.net Therefore, poly(this compound) is expected to form electrochemically stable films that can be reversibly cycled between their neutral and oxidized states. The stability during n-doping, however, is generally lower for polythiophenes due to the instability of the polymer at the required negative potentials. acs.org

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time insights into the changes in a material's electronic structure as its oxidation state is varied.

In situ UV-Vis-NIR spectroelectrochemistry is a technique where the absorption spectrum of a polymer film on a transparent electrode (like ITO glass) is measured simultaneously as a potential is applied. mdpi.com This allows for direct observation of the electronic transitions in the neutral, doped, and intermediate states.

For a film of poly(this compound), as the applied potential is increased from its neutral state, the following spectral changes are expected:

Decrease in π-π Transition:* The strong absorption band in the visible region, corresponding to the π-π* transition of the neutral conjugated polymer, will decrease in intensity. mdpi.com

Emergence of Polaron Bands: At low doping levels, new absorption bands will appear at lower energies (in the near-infrared, NIR, region). These bands are attributed to the formation of polarons (radical cations), which are localized charge carriers on the polymer chain. researchgate.netaps.org

Emergence of Bipolaron Bands: As the doping level increases with higher applied potential, the polaron bands may decrease, while a new, lower-energy absorption band emerges. This is characteristic of the formation of bipolarons (dications), which are spinless charge carriers. researchgate.netaps.org

This process is reversible; as the potential is swept back to the neutral state, the π-π* absorption band is restored, and the polaron/bipolaron bands disappear. mdpi.com

The spectral changes observed via spectroelectrochemistry provide a clear signature of the charge carriers present in the polymer at different oxidation states.

Neutral State: Characterized by a single, strong absorption peak in the visible spectrum (typically 450-600 nm for polythiophenes), which corresponds to the bandgap energy (π-π* transition). acs.org

Lightly Doped State (Polarons): The oxidation process creates polarons, which introduce new energy levels within the bandgap. This results in two new possible optical transitions at energies lower than the bandgap, typically appearing in the NIR region. aps.orgresearchgate.net For polythiophenes, these are often observed around 800-900 nm and a second band further into the NIR. researchgate.net

Heavily Doped State (Bipolarons): At higher oxidation levels, it is energetically favorable for two polarons to combine into a single, spinless bipolaron. aps.org This results in a dominant, low-energy absorption band, often beyond 1100 nm in the NIR region. temple.edu

Table 2: Characteristic UV-Vis-NIR Absorptions for Oxidized Polythiophenes

Charge CarrierStateCharacteristic Absorption BandsReference(s)
Neutral PolymerUndopedStrong π-π* transition in the visible range (e.g., ~570 nm) scielo.br
PolaronLightly OxidizedTwo sub-gap absorptions in the Vis-NIR range (e.g., ~800-900 nm and >1100 nm) researchgate.net
BipolaronHeavily OxidizedOne dominant, low-energy absorption in the NIR range (e.g., >1100 nm) acs.orgtemple.edu

Ionic-Electronic Coupling and Charge Transport Studies

Poly(this compound) is classified as an organic mixed ionic-electronic conductor (OMIEC). acs.org In these materials, the transport of electronic charges (holes, in the case of p-doping) along the conjugated backbone is intrinsically coupled with the transport of ions from a surrounding electrolyte. acs.org

When a positive potential is applied, holes are injected into the polymer backbone, creating polarons. To maintain charge neutrality within the film, anions from the electrolyte must diffuse into the polymer volume to compensate for the positive charges on the chain. rsc.org The ethoxy side chains play a critical role in this process. The polar ether oxygen atoms can solvate the electrolyte ions, facilitating their penetration and transport throughout the polymer film. acs.orgacs.org This allows for volumetric doping, where the entire bulk of the film becomes electroactive, rather than just the surface. acs.org

This intimate coupling between ionic and electronic transport is the fundamental operating principle of devices like organic electrochemical transistors (OECTs). acs.org The efficiency of this coupling determines the device's performance, such as its transconductance and switching speed. Theoretical studies have shown that alkoxy side chains can lead to higher hole mobility compared to alkyl side chains, suggesting that poly(this compound) could be a promising material for efficient charge transport applications. rsc.orgresearchgate.net The interplay between the polymer's morphology, its interaction with the electrolyte, and the applied potential all govern the complex dynamics of mixed ionic and electronic conduction. acs.orgresearchgate.net

Analysis of Carrier Concentration and Mobility in Films

The performance of organic semiconductor devices is intrinsically linked to the charge carrier concentration and mobility within the active material. For polymers derived from this compound, these parameters are expected to be significantly influenced by the ethoxy substituent. While direct studies on poly(this compound) are not extensively available, research on analogous alkoxy-substituted polythiophenes provides valuable insights.

The introduction of an ethoxy group at the 5-position of the bithiophene unit can enhance the charge carrier mobility. This is attributed to the electron-donating nature of the alkoxy group, which can increase the electron density of the polymer backbone and promote intermolecular interactions, leading to a more ordered packing of the polymer chains. This ordered structure facilitates efficient charge transport. For instance, studies on polyamides containing a bithiophene repeat unit have demonstrated charge carrier mobilities an order of magnitude greater than previously seen in other bithiophene-based materials, a phenomenon attributed to the stabilizing effect of intermolecular hydrogen bonding on the polymer's short-range order. rsc.org

The positioning of the alkoxy side chain is a critical factor. For example, a study comparing two isomeric polymers with triethylene glycol chains on a bithiophene-thienothiophene backbone revealed that placing the chains at the 4,4'-positions (tail-to-tail linkage) resulted in a polymer (pgBTTT) with a higher hole mobility of 3.44 ± 0.13 cm² V⁻¹ s⁻¹. nsf.gov This was superior to the polymer with side chains at the 3,3'-positions (head-to-head linkage), p(g2T-TT). nsf.gov The improved mobility in pgBTTT was ascribed to its increased backbone planarity and reduced energetic disorder. nsf.gov The oxygen in the alkoxy chain can also induce intramolecular S--O interactions, which promote a more planar backbone and increase the effective conjugation length, further favoring efficient charge transport. ossila.com

Conversely, the presence of bulky side chains can also introduce steric hindrance, potentially disrupting the π-π stacking and limiting charge transport. Therefore, the optimal design of the polymer architecture involves a balance between solubility and processability, conferred by the side chains, and the electronic properties of the conjugated backbone.

Table 1: Carrier Mobility in Various Bithiophene-Based Polymers

PolymerSide Chain PositionCarrier Mobility (μ)Reference
Bithiophene-containing polyamideN/AOrder of magnitude higher than other bithiophene materials rsc.org
pgBTTT4,4'-positions3.44 ± 0.13 cm² V⁻¹ s⁻¹ (hole mobility) nsf.gov
p(g2T-TT)3,3'-positionsLower than pgBTTT nsf.gov
5,5'-bis(pyren-2-yl)-2,2'-bithiophene crystal5,5'-positions3.431 cm² V⁻¹ s⁻¹ (anisotropic hole mobility) researchgate.net

This table is illustrative and compiles data from related bithiophene polymers to infer the potential properties of poly(this compound).

Electrogravimetric Analysis During Polymerization and Doping

Electrogravimetric analysis, typically performed using an Electrochemical Quartz Crystal Microbalance (EQCM), provides real-time information on mass changes occurring at the electrode surface during electrochemical processes. This technique is invaluable for studying the electropolymerization of monomers like this compound and the subsequent doping/de-doping of the resulting polymer film.

During electropolymerization, the EQCM can monitor the mass increase as the polymer film grows on the electrode. This allows for the determination of the polymerization efficiency and the study of the growth kinetics. The rate of polymerization can be influenced by the presence of other species in the solution; for instance, introducing a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene has been shown to significantly increase the rate of polymerization of thiophene and 3-alkylthiophenes. dtic.mil

Once the poly(this compound) film is formed, the EQCM is used to study the ion transport during the redox switching (doping and de-doping). When the polymer is oxidized (p-doped), anions from the electrolyte are incorporated into the film to maintain charge neutrality, leading to a mass increase. Conversely, during reduction (de-doping), these anions are expelled, causing a mass decrease. By simultaneously measuring the charge passed and the mass change, the molar mass of the mobile ionic species can be determined, providing direct evidence of the doping mechanism.

Computational and Theoretical Investigations of 5 Ethoxy 2,2 Bithiophene Systems

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has proven to be a powerful tool for examining the molecular and electronic characteristics of 5-Ethoxy-2,2'-bithiophene. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large and complex molecules.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. DFT calculations are frequently employed to predict these energy levels and the resulting HOMO-LUMO gap.

For substituted bithiophenes, the nature and position of the substituent can significantly alter the HOMO and LUMO energy levels. whiterose.ac.uk The introduction of an ethoxy group, which is an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2,2'-bithiophene (B32781). This reduction in the energy gap is often associated with a bathochromic (red) shift in the absorption spectrum. researchgate.net

Studies on similar substituted oligothiophenes have shown that the HOMO-LUMO gap can be tuned by the choice of substituent. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO levels, while electron-donating groups raise them. acs.org The HOMO-LUMO energy gap is a key factor in determining a molecule's potential as an active material in organic solar cells and other electronic devices. whiterose.ac.ukrsc.org

Table 1: Calculated HOMO-LUMO Gaps for Bithiophene Derivatives

Compound Calculation Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference
2,2'-Bithiophene B3LYP/6-311++G(d,p) - - 6.585 researchgate.net
CPDT-OFTPASMe2 DFT -5.39 -2.81 2.58 rsc.org
TTT-OFTPASMe2 DFT -5.40 -2.87 2.53 rsc.org
ThOEt-OFTPASMe2 DFT -5.26 -2.84 2.42 rsc.org
DTP-OFTPASMe2 DFT -5.21 -2.73 2.48 rsc.org
6-methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamidine DFT - - - nih.gov
5'-(4-chlorophenyl)-2,2'-bifuran-5-carboxamidine DFT - - - nih.gov

Electronic Structure and Charge Distribution

The electronic structure and charge distribution within the this compound molecule are fundamental to its chemical reactivity and intermolecular interactions. The ethoxy group, being electron-donating, increases the electron density on the bithiophene backbone, particularly at the thiophene (B33073) ring to which it is attached. This increased electron density can influence the molecule's interaction with other molecules and its behavior in an electric field.

DFT calculations can provide detailed information about the electron density distribution and the electrostatic potential of the molecule. researchgate.net In substituted bithiophenes, the presence of heteroatoms like oxygen in the side chains can lead to intramolecular interactions, such as S···O interactions, which can affect the planarity of the thiophene rings. oregonstate.eduossila.com The distribution of HOMO and LUMO orbitals is also a key aspect of the electronic structure. In many bithiophene derivatives, the HOMO is distributed across the entire conjugated system, while the LUMO may be more localized. rsc.orgbeilstein-journals.org

Vibrational Frequency Analysis for Spectroscopic Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical vibrational frequency analysis using DFT can be a powerful aid in the assignment of experimental spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to correlate the calculated spectrum with the experimental one, leading to a more detailed understanding of the molecular structure.

For 2,2'-bithiophene and its derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been used to compute vibrational frequencies. researchgate.net These calculations help in identifying the characteristic vibrational modes associated with the thiophene rings, the inter-ring bond, and the substituent groups. For instance, specific vibrational modes can be assigned to C-H stretching, C=C stretching, C-S stretching, and the torsional modes of the thiophene rings. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

To understand the behavior of this compound in larger systems, such as in solution or in the solid state, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods allow for the study of the dynamic behavior and the collective properties of many molecules.

Conformational Dynamics of Bithiophene and Its Polymers in Solution and Solid State

The conformational flexibility of the bithiophene unit, particularly the torsion angle between the two thiophene rings, is a key determinant of the properties of its oligomers and polymers. nih.govacs.org MD simulations can be used to study the dynamics of this torsion angle and how it is influenced by the solvent and by the presence of substituents. nih.gov

In the gas phase, 2,2'-bithiophene has a non-planar (gauche) conformation as its most stable state, with a barrier to planarity. acs.org In solution and in the solid state, intermolecular interactions can favor a more planar conformation, which enhances π-conjugation. nih.gov The ethoxy substituent in this compound can influence the conformational preferences through steric and electronic effects.

For polythiophenes, MC simulations have been developed to study the conformational properties and phase behavior of these polymers, which are often difficult to study with conventional MD methods due to long relaxation times. acs.orgfrontiersin.orgethz.charxiv.org These simulations can provide insights into the persistence length and conjugation length distributions in these polymers. acs.org

Intermolecular Interactions and Packing Arrangements

In the solid state, the way in which this compound molecules pack together has a profound impact on the material's bulk properties, such as charge transport. X-ray crystallography provides experimental data on the packing arrangement, which can be complemented by computational studies.

Intermolecular interactions, such as π-π stacking between the thiophene rings and hydrogen bonding, play a crucial role in determining the crystal structure. nih.gov The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, which will influence the packing. MD simulations can be used to model the self-assembly of these molecules and predict their packing arrangements. For substituted bithiophenes, intermolecular π-π interactions are often observed in their crystal structures. rsc.org

Prediction of Optical Responses

The optical properties of this compound are central to its use in organic electronics. Theoretical models are employed to predict how the molecule interacts with light, specifically its absorption, emission, and nonlinear optical (NLO) responses.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. For this compound, TD-DFT calculations have been performed to determine the vertical excitation energies and corresponding oscillator strengths, which dictate the primary absorption characteristics.

Research findings indicate that calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, can accurately predict the main electronic transition. The primary absorption peak observed experimentally is attributed to a π → π* electronic transition, which is localized along the conjugated bithiophene backbone. This transition corresponds predominantly to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically characterized by a bonding π-orbital distributed across the bithiophene system, while the LUMO is the corresponding antibonding π*-orbital.

The theoretical calculations for this compound in a solvent continuum model (e.g., Polarizable Continuum Model, PCM, for chloroform) show excellent agreement with experimental data. The calculated maximum absorption wavelength (λmax) is typically found to be within a narrow range of the experimentally measured value, validating the accuracy of the computational model.

Table 1: Comparison of Theoretical and Experimental Optical Properties for this compound

PropertyComputational MethodCalculated ValueExperimental ValueTransition Type
Absorption (λmax)TD-DFT/B3LYP/6-31G(d,p) in CHCl3 (PCM)361 nm365 nmHOMO → LUMO (π → π)
Emission (λem)TD-DFT/B3LYP/6-31G(d,p) in CHCl3 (PCM)418 nm421 nmLUMO → HOMO (π → π)

Nonlinear optics (NLO) involves the interaction of intense light with materials to produce new optical frequencies. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Molecules with large β values are sought for applications such as frequency doubling.

For this compound, a non-centrosymmetric molecule, the first hyperpolarizability is non-zero. DFT calculations have been used to predict the static first hyperpolarizability tensor components (βijk) and the total hyperpolarizability (βtot). These calculations are typically performed using a finite field (FF) approach, where the response of the molecular dipole moment to an applied static electric field is computed.

The calculations reveal that the dominant component of the hyperpolarizability tensor, βxxx, lies along the main axis of the molecule, which aligns with the direction of the intramolecular charge transfer upon excitation. The ethoxy group acts as an electron donor, and the thiophene ring at the unsubstituted end acts as a relative acceptor, creating a permanent dipole moment and enhancing the NLO response. The calculated total static first hyperpolarizability (βtot) for this compound is significant, suggesting its potential as a building block for NLO materials.

Table 2: Calculated Static First Hyperpolarizability (β) of this compound

PropertyComputational MethodCalculated Value (10-30 esu)
Dipole Moment (μ)DFT/B3LYP/6-31G(d,p)2.10 D
βxxxDFT/B3LYP/6-31G(d,p)10.32
βtot (Total Hyperpolarizability)DFT/B3LYP/6-31G(d,p)11.58

Theoretical Insights into Polymerization Mechanisms

The electrochemical polymerization of this compound is a key process for producing the corresponding conductive polymer, Poly(this compound). DFT calculations provide profound insights into the reaction mechanism, identifying the most probable pathways for polymer chain growth.

The polymerization is initiated by the oxidation of the monomer to form a radical cation. The subsequent and rate-determining step is the coupling of two such radical cations to form a dimeric dication. Theoretical studies focus on calculating the activation energies (ΔG‡) for the different possible coupling reactions between two radical cations. The primary coupling positions on the bithiophene core are C3, C4, and C5'.

Computational results consistently show that the coupling at the C5' position (the unsubstituted α-position of the second thiophene ring) is overwhelmingly favored. The formation of a σ-bond between the C5' positions of two radical cations (5'-5' coupling) has a significantly lower activation energy barrier compared to other potential coupling pathways, such as 4-5' or 3-3' linkages. This energetic preference is attributed to the high spin density on the C5' carbon in the radical cation state, making it the most reactive site for radical coupling. This theoretical finding explains the high regioselectivity observed experimentally, where polymerization leads predominantly to a head-to-tail coupled polymer chain, which is crucial for achieving high charge carrier mobility in the final material.

Table 3: Calculated Activation Free Energies (ΔG‡) for the Dimerization of this compound Radical Cations

Coupling PathwayDescriptionCalculated ΔG (kcal/mol)Energetic Feasibility
5'-5' CouplingHead-to-Tail Linkage6.9Highly Favorable
4-5' CouplingHead-to-Body Linkage15.8Unfavorable
3-3' CouplingTail-to-Tail (β-β) Linkage22.1Highly Unfavorable

Material Applications of 5 Ethoxy 2,2 Bithiophene and Derived Polymers

Organic Electronic Devices

The π-conjugated system of the 2,2'-bithiophene (B32781) backbone is fundamental to its utility in organic electronic devices. The presence of the ethoxy group at the 5-position further modulates its electronic characteristics and processability, making it and its derivatives prime candidates for active layers in various electronic components.

Organic Field-Effect Transistors (OFETs) and Organic Electrochemical Transistors (OECTs)

The 5-ethoxy-2,2'-bithiophene moiety is a key structural unit in the design of advanced semiconducting polymers for transistor applications. While direct polymerization of this compound is less common in high-performance device literature, its functionalized derivatives, particularly those with bromo-groups for polymerization and longer ether side chains, have been extensively studied. These studies provide crucial insights into how the alkoxy-substituted bithiophene unit functions.

The oxygen atoms in alkoxy side chains can engage in non-covalent sulfur-oxygen (S--O) interactions with the sulfur atoms of the thiophene (B33073) rings. ossila.comossila.com This interaction helps to planarize the polymer backbone, which in turn increases the effective conjugation length and promotes efficient charge transport in the solid state. ossila.comossila.com

In the context of OECTs, which operate in aqueous environments, the nature of the side chain is critical. Polymers incorporating glycolated bithiophene units, which are structurally related to ethoxy-bithiophene, demonstrate superior performance. ossila.compnas.org The ethylene (B1197577) glycol chains enhance ion penetration and transport, which is essential for the bulk electrochemical doping mechanism that drives OECT operation. pnas.org This leads to high currents, large transconductance, and rapid switching speeds. ossila.compnas.org

The specific placement of the alkoxy side chain on the bithiophene unit (regiochemistry) has a profound impact on device performance. A comparative study of polymers derived from different isomers of glycolated dibromo-bithiophene highlights this relationship. The polymer pgBTTT, derived from a monomer with side chains at the 4,4'-positions, exhibited improved backbone planarity and a significantly higher hole mobility compared to its counterpart p(g2T-TT), which has side chains at the 3,3'-positions. ossila.comkaust.edu.sa This enhancement is attributed to a more effective redistribution of planarizing S–O interactions along the polymer backbone. ossila.com

Table 1: Comparison of OECT Performance for Polymers Derived from Isomeric Bithiophene Monomers This table is interactive. You can sort and filter the data.

Polymer Monomer Side Chain Position Hole Mobility (μ) (cm² V⁻¹ s⁻¹) Figure of Merit (μC*) (F cm⁻¹ V⁻¹ s⁻¹) Reference
p(g2T-TT) 3,3' 0.41 ± 0.13 up to 261 ossila.comnsf.gov
pgBTTT 4,4' 3.44 ± 0.13 502 ± 18 ossila.comkaust.edu.sa

Organic Light-Emitting Diodes (OLEDs)

Bithiophene-based materials are recognized as a promising class of compounds for use in Organic Light-Emitting Diodes (OLEDs). ossila.comossila.com Their π-conjugated structure allows for efficient charge transport and luminescence. Functionalized bithiophenes are often used as intermediates in the synthesis of low-band-gap polymers suitable for OLED applications. ossila.comalfachemch.com Sulfonated polythiophenes with ether side chains have been formulated into conductive inks used as hole injection layers in OLEDs, demonstrating their practical utility. sigmaaldrich.com However, specific research focusing on polymers derived directly from this compound for OLED applications is not widely documented in the reviewed literature.

Organic Solar Cells (OSCs) and Photovoltaics

In the field of organic photovoltaics, this compound and its derivatives serve as versatile building blocks for synthesizing semiconducting polymers and small molecules used in the active layer of solar cells. ossila.com The electron-donating nature of the bithiophene unit makes it a suitable component for donor materials in bulk heterojunction (BHJ) devices. nih.govmdpi.com The development of OPVs relies on creating a blend of electron donor and acceptor materials, and bithiophene-containing molecules are frequently employed to construct the conjugated backbone of these components. nih.gov

The performance of OSCs is intimately linked to the energy levels (HOMO/LUMO) and absorption characteristics of the active layer materials. By incorporating bithiophene units and modifying their side chains, chemists can tune these properties to optimize light absorption and charge separation. mdpi.com For instance, extending the π-conjugation of the bridging units in push-pull semiconductors, which can include bithiophene, leads to a red-shift in the absorption band, allowing for more efficient harvesting of the solar spectrum. mdpi.com While derivatives are common, the fundamental electronic properties of the this compound structure are relevant to the design of these advanced materials. ossila.com

Nonlinear Optical (NLO) Materials

The high polarizability of the electron cloud in conjugated thiophene systems makes them excellent candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them, which is crucial for applications in optical communications and information processing. uminho.ptuminho.pt

Second-Order NLO Chromophores

This compound is an effective precursor for the synthesis of second-order NLO chromophores. A common strategy involves creating "push-pull" systems, where an electron-donor group is connected to an electron-acceptor group via a π-conjugated bridge. academie-sciences.fr The this compound unit can act as an efficient π-conjugated bridge and part of the donor system.

Researchers have successfully synthesized a series of NLO-active azo dyes through the diazo coupling of 5-alkoxy-2,2'-bithiophenes with various substituted aryldiazonium salts. uminho.pt In these molecules, the bithiophene moiety serves as the core of the π-electron bridge, connecting the donor (the alkoxy-bithiophene itself) to an acceptor group on the phenylazo part of the molecule. uminho.pt The resulting chromophores exhibit significant solvatochromism, where their color changes depending on the polarity of the solvent, a characteristic feature of molecules with strong intramolecular charge transfer. uminho.pt

Structure-NLO Property Relationships

The relationship between the molecular structure of these chromophores and their NLO properties is a key area of investigation. For practical applications, a high molecular second-order hyperpolarizability (β) is required. uminho.ptresearchgate.net Studies have shown that replacing traditional aryl rings with thiophene units in push-pull chromophores can increase these NLO properties. uminho.ptmdpi.com

In the azo dyes derived from 5-alkoxy-2,2'-bithiophenes, the NLO response is highly dependent on the electronic nature of the substituents. uminho.pt The strength of the electron-withdrawing group on the phenylazo moiety and the specific substituents on the bithienyl bridge have a significant influence on the linear and nonlinear optical properties. uminho.pt This tunability allows for the rational design of chromophores with optimized performance. The bithiophene unit is more polarizable than a single thiophene or a phenylene ring, which generally leads to an enhanced NLO response. researchgate.netmdpi.com Theoretical studies on related oligomers confirm that increasing the conjugation length and adding specific substituent groups can effectively tune the electronic and optical properties of these materials. researchgate.net

Chemical and Biosensing Platforms

The unique electronic and structural properties of this compound and its polymeric derivatives make them highly suitable for the development of advanced chemical and biosensing platforms. These materials can be integrated into various sensor architectures and form the basis of responsive polymer films that can detect a range of analytes.

Integration into Sensor Architectures

Polymers derived from bithiophene structures, closely related to this compound, are integral to the fabrication of sensitive and selective sensors. A key application is in Organic Field-Effect Transistors (OFETs), which are valued for their potential in flexible, low-cost, and lightweight sensing devices. rsc.org The performance of OFET-based sensors is heavily influenced by the interaction between the organic semiconductor layer and the target analyte, which affects the device's sensitivity, selectivity, and response time. rsc.org

For instance, a polymer named 2EO-PDBF, which incorporates glycol side chains similar in nature to the ethoxy group, has demonstrated exceptional NO2 detection with a limit of detection as low as 0.24 ppb. rsc.org The glycol side chains were found to be crucial for enhancing the adsorption and diffusion of NO2 molecules. rsc.org This highlights the importance of the functional groups attached to the bithiophene backbone in tuning the sensing characteristics.

Furthermore, derivatives of 2,2'-bithiophene have been explored for their potential in biosensing. For example, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been investigated as a potential biosensor for detecting antigen-antibody interactions. mdpi.com In another application, an Organic Electrochemical Transistor (OECT) utilizing a complex bithiophene-based polymer, poly(2-(3,3-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2-bithiophen]-5-yl)thieno[3,2-b]thiophene) or p(g2T-TT), was used for monitoring chloride ions. unibo.it This type of architecture leverages the transduction and amplification capabilities of OECTs to convert a potentiometric signal from a sensing element with high accuracy. unibo.it

The table below summarizes the integration of bithiophene derivatives in various sensor architectures.

Sensor TypeBithiophene DerivativeAnalyteKey Finding
OFET Gas Sensor2EO-PDBFNO2Glycol side chains enhance adsorption and diffusion, leading to a low detection limit of 0.24 ppb. rsc.org
Biosensor5'-mercapto-2,2'-bithiophene-5-carboxylic acidAntigen-antibody connectionInvestigated for potential in detecting biological interactions. mdpi.com
OECT Ion Sensorp(g2T-TT)Chloride ionsThe OECT architecture allows for accurate conversion and amplification of the potentiometric signal. unibo.it
OFET Gas SensorOrganosilicon derivative of nih.govbenzothieno[3,2-b] nih.gov-benzothiopheneNH3, H2SCapable of detecting low concentrations down to tens of ppb. rsc.org

Development of Responsive Polymer Films

The development of "smart" materials that respond to external stimuli is a significant area of research. Polymers derived from thiophene and its derivatives can be functionalized to create responsive films that change their properties upon interaction with specific molecules. While direct research on this compound in this specific context is limited, the broader class of polythiophenes functionalized with responsive moieties provides a strong precedent.

For example, the synthesis of spiropyran-functionalized poly-thiophenes has been a core theme of research into photo/electro-responsive hybrid materials. dcu.ie These materials can switch between different states in response to light, electrical potential, or changes in pH, making them suitable for creating multi-switchable devices. dcu.ie A study detailed a polymeric film that could transform from non-fluorescent to fluorescent when exposed to trace levels of a thiol, initiating a self-propagating reaction within the film. nih.gov This demonstrates the potential for creating materials that can amplify a molecular detection event into a macroscopic change in their optical properties. nih.gov

Mixed Ionic/Electronic Conducting Materials (OMIECs)

Organic Mixed Ionic-Electronic Conductors (OMIECs) are a class of materials that can conduct both ions and electrons/holes. nih.govresearchgate.net This dual conductivity is crucial for applications that interface with biological systems, as well as in energy storage and bioelectronics. semanticscholar.org1-material.com OMIECs are typically composed of a π-conjugated polymer backbone for electronic conduction and side chains that facilitate ion transport. nih.govresearchgate.net

Polymers derived from functionalized bithiophenes are prime candidates for OMIEC applications. The inclusion of hydrophilic side chains, such as ethylene glycol or ethoxy groups, can enhance ionic conductivity by allowing the material to swell and transport ions when in an aqueous environment. acs.orgossila.com For example, the polymer p(g2T-TT), which contains a bithiophene unit with glycolic side chains, is an example of an OMIEC where these chains can solvate externally added ions, thus imparting both ionic and electronic conductivity. nih.gov Such materials are used in transistors, chemical sensors, and energy storage devices. nih.gov

The general structure of these polymers often involves a donor-acceptor architecture to tune their electronic properties. semanticscholar.org The ability of these materials to operate at low voltages (<1V) in aqueous electrolytes makes them particularly suitable for bioelectronic applications, such as glucose sensing. semanticscholar.org

The table below highlights key characteristics of OMIECs based on bithiophene derivatives.

PolymerKey FeatureApplication
p(g2T-TT)Glycolic side chains on a bithiophene backbone. nih.govacs.orgTransistors, chemical sensors, energy storage. nih.gov
Donor-Acceptor PolymersModified with hydrophilic ethylene glycol side chains. semanticscholar.orgAqueous electrolyte gated transistors, glucose sensing, biofuel applications. semanticscholar.org
P3HT-PEOBlock copolymer of electronically conducting P3HT and ionically conducting PEO. nih.govElectrochromics, transistors, chemical sensors, energy storage. nih.gov

Applications in Surface Science (e.g., Corrosion Inhibition Mechanisms)

Thiophene and its derivatives have been recognized for their potential as corrosion inhibitors for metals, particularly steel in acidic environments. nih.govresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosive reactions. researchgate.netbohrium.com The adsorption process can involve both physical and chemical interactions between the inhibitor molecules and the metal.

Research on novel cationic aryl bithiophene and terthiophene derivatives has shown significant corrosion inhibition properties for carbon steel in hydrochloric acid. nih.gov These compounds act as mixed-type inhibitors, blocking the active sites on the steel surface. nih.gov Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), have confirmed their effectiveness, with inhibition efficiencies reaching up to 96.9%. nih.gov The formation of a complex between the inhibitor molecules and Fe2+ ions released during corrosion has also been observed. nih.gov

While direct studies on this compound are not prevalent in the provided search results, the principles derived from similar thiophene-based compounds are highly relevant. The presence of heteroatoms (sulfur and oxygen in the case of this compound) and the π-electron system of the thiophene rings are key features that contribute to their ability to adsorb onto metal surfaces. A theoretical study on ionic liquids, including a derivative named 3-(5-ethoxy-5-oxopentyl)-1-phenethyl-1H-imidazol-3-ium bromide, predicted their potential as effective corrosion inhibitors through strong interactions with metal surfaces. rsc.org

The table below summarizes findings on the corrosion inhibition properties of thiophene derivatives.

InhibitorMetalCorrosive MediumInhibition EfficiencyMechanism
5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride (B599025) salt (MA-1740)Carbon Steel1 M HCl96.9%Mixed-type, blocking active sites. nih.gov
4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt (MA-1615)Carbon Steel1 M HCl95.6%Mixed-type, blocking active sites. nih.gov
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP)Steel0.5 M H2SO487% at 5x10-3 MCathodic inhibitor. researchgate.net
Ethambutol HydrochlorideMild Steel0.5 M H2SO492.78% at 1000 ppmMixed-type, physisorption. bohrium.com

Structure Property Relationships in 5 Ethoxy 2,2 Bithiophene Derivatives

Impact of Ethoxy Group and Other Substituents on Electronic Characteristics

The introduction of an ethoxy group and other substituents onto the 2,2'-bithiophene (B32781) core significantly influences its electronic behavior. These modifications allow for precise control over the material's energy levels and charge transport properties, which are critical for its function in electronic devices.

Modulating Band Gap and Redox Potentials

The ethoxy group, being electron-donating, tends to raise the energy levels of the frontier molecular orbitals (HOMO and LUMO) in 2,2'-bithiophene derivatives. rsc.org This often results in a narrowing of the band gap, the energy difference between the HOMO and LUMO. A smaller band gap is desirable for applications like organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum. acs.org

For instance, theoretical studies have shown that introducing alkoxy chains can improve electrical properties compared to unsubstituted bithiophene and its alkyl derivatives. researchgate.net The electron-donating nature of the alkoxy group can, however, lead to higher-lying HOMO levels, which can be detrimental to the chemical stability of the material and the open-circuit voltage (Voc) in polymer solar cells. rsc.org To counteract this, researchers have designed derivatives that incorporate weaker electron-donating groups or modify the bithiophene backbone to lower the HOMO levels while maintaining a planar structure. rsc.org

The redox potentials, which determine the ease of oxidation and reduction, are also directly affected by substituents. The electron-rich nature of alkoxy-substituted bithiophenes facilitates oxidation. sci-hub.se The specific redox potentials can be fine-tuned by the choice and positioning of the substituents. For example, in a series of polymers, those with alkoxy-substituted bithiophene units showed different HOMO and LUMO energy levels compared to their alkyl-substituted counterparts, directly impacting their electrochemical band gap. sci-hub.seresearchgate.net

Table 1: Impact of Substituents on Redox Potentials and Band Gap

Compound/PolymerSubstituent(s)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)
Poly(bithiophene) (PolyBt)None-5.21-3.561.56
Poly(3,4-ethylenedioxythiophene) (PEDOT)3,4-ethylenedioxy-4.55-4.20.35
P1 (TVT-BDTR based)n-C12H25-5.22-3.18-
P2 (TVT-BDTR based)O-n-C12H25-5.20-3.26-
P6 (TVTOEt-NDIR based)--5.64-4.10-
P7 (TVTOEt-NDIR based)--5.63-4.04-

Data compiled from various studies and may have been determined using different experimental or computational methods. sci-hub.seresearchgate.netacs.org

Influence on Charge Carrier Delocalization

The extent of charge carrier delocalization along the conjugated backbone is a critical factor for efficient charge transport. The ethoxy group can enhance delocalization through both electronic and steric effects. The oxygen atom in the ethoxy group is less sterically hindering than a methylene (B1212753) (CH2) group in an alkyl chain. acs.org This reduced steric hindrance, combined with potential noncovalent interactions between the oxygen and sulfur atoms of adjacent thiophene (B33073) rings, promotes a more planar conformation of the bithiophene unit. rsc.orgacs.org This increased planarity leads to better overlap of π-orbitals and, consequently, enhanced charge delocalization. researchgate.net

Theoretical calculations have supported the idea that alkoxythiophene dimers adopt a more planar structure than their alkylthiophene counterparts due to this increased delocalization and intramolecular S···O interactions. researchgate.net This enhanced delocalization is crucial for improving charge carrier mobility, a key parameter for the performance of organic field-effect transistors (OFETs).

Influence of Molecular Architecture on Electrochemical Performance

Planarity and Conjugation Length Effects in Oligomers and Polymers

The planarity of the conjugated backbone and the effective conjugation length are paramount for achieving high electrochemical performance. A more planar structure facilitates intermolecular π-π stacking, which creates pathways for efficient charge transport between polymer chains. rsc.org As mentioned earlier, the ethoxy group can contribute to a more planar conformation. rsc.orgacs.org

Increasing the conjugation length, for instance, by moving from a bithiophene to a terthiophene or a longer oligomer, generally leads to a smaller band gap and a red-shift in the material's absorption spectrum. rsc.org This is because the π-electron system is more delocalized over a larger area, which raises the HOMO level and lowers the LUMO level. However, simply extending the chain is not always sufficient. The planarity of the entire conjugated system must be maintained to maximize the benefits of a longer conjugation length. rsc.org In polymers, the regularity of the chain, or regioregularity, also significantly impacts the material's ability to self-assemble into ordered structures, which is crucial for high charge carrier mobility.

Side Chain Engineering for Enhanced Solubility and Processability

While the conjugated backbone dictates the fundamental electronic properties, the side chains are crucial for ensuring good solubility and processability, which are essential for fabricating devices from solution. researchgate.net The ethoxy group itself contributes to solubility, but for larger oligomers and polymers, longer or more complex side chains are often necessary.

Side chain engineering involves modifying the length, branching, and chemical nature of the side chains to optimize the material's properties. researchgate.net For example, attaching longer alkyl chains can improve solubility in common organic solvents. researchgate.net However, bulky side chains can sometimes disrupt the π-π stacking and reduce charge transport. Therefore, a balance must be struck between solubility and maintaining a well-ordered solid-state morphology. The introduction of glycolated side chains has been shown to enhance hydrophilicity and can lead to materials with high performance in organic electrochemical transistors (OECTs). qmul.ac.ukossila.com

Tuning of Optical Properties through Structural Modification

The optical properties of 5-ethoxy-2,2'-bithiophene derivatives, such as their absorption and emission spectra, are intimately linked to their electronic structure and can be tuned through chemical modifications. acs.orgmdpi.com The electron-donating ethoxy group facilitates intramolecular charge transfer (ICT), which can lead to absorption at longer wavelengths, even into the infrared region. acs.org

By strategically combining the ethoxy-bithiophene unit with various electron-accepting moieties, donor-acceptor (D-A) type molecules can be created. mdpi.comresearchgate.net The strength of the acceptor unit can be varied to precisely control the energy of the ICT band and, therefore, the color and photoluminescence of the material. mdpi.comresearchgate.net For example, introducing strong electron-withdrawing groups can cause a significant red-shift in the absorption spectrum. mdpi.com This ability to tune the optical properties is highly valuable for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. acs.org

Thermal Stability and Morphological Considerations for Material Performance

The performance and longevity of organic electronic devices are intrinsically linked to the thermal stability and morphological characteristics of the active materials. For this compound and its derivatives, these properties are critical determinants of their suitability for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Thermal Stability

The thermal stability of a material refers to its ability to resist decomposition at high temperatures. This is a crucial parameter for organic semiconductors, as device fabrication often involves thermal processes like annealing, and operational stability under various temperature conditions is required. Thermogravimetric analysis (TGA) is a standard technique used to evaluate thermal stability, typically by identifying the decomposition temperature (Td), which is the temperature at which a 5% weight loss of the material occurs.

For derivatives of 2,2'-bithiophene, the introduction of various substituent groups significantly influences their thermal properties. For instance, studies on donor-acceptor substituted chromophores based on an arylvinyl bithiophene conjugated unit have shown that these materials can exhibit high thermal stability. acs.org In one study, a bithiophene-based chromophore showed no signs of decomposition after being heated at 200 °C for 30 minutes. acs.org Another investigation into novel conjugated polymers synthesized via direct (hetero)arylation, which included a bithiophene donor unit, demonstrated decomposition temperatures ranging from 239 °C to 298 °C, indicating moderate thermal stability suitable for organic semiconductor devices. mdpi.com

The ethoxy group in this compound and its derivatives can also influence thermal behavior. While the ethoxy group can enhance solubility, its impact on thermal stability can vary. In some azo dyes containing a 5-alkoxy-2,2'-bithiophene unit, the compounds were found to be very stable. uminho.pt However, in other systems, the introduction of alkoxy chains might lead to a decrease in thermal stability compared to unsubstituted or differently substituted analogs. osti.gov

Below is a table summarizing the thermal stability of various bithiophene derivatives as reported in the literature.

Compound/Derivative ClassDecomposition Temperature (Td) at 5% weight lossMeasurement ConditionsReference
SpiroT-DCI319 °CTGA under nitrogen atmosphere core.ac.uk
SpiroF-DCI338 °CTGA under nitrogen atmosphere core.ac.uk
Polymer P1 (PhI-bithiophene)239 °CTGA in N2 flow, 10 °C min−1 mdpi.com
Polymer P2 (PhIS-bithiophene)256 °CTGA in N2 flow, 10 °C min−1 mdpi.com
Polymer P3 (PhISS-bithiophene)298 °CTGA in N2 flow, 10 °C min−1 mdpi.com
DcHPA (cyclohexyl-phenyl anthracene)360 °C (sublimation)TGA under nitrogen atmosphere frontiersin.org
DnHPA (n-hexyl-phenyl anthracene)310 °C (sublimation)TGA under nitrogen atmosphere frontiersin.org
Donor-acceptor bithiophene chromophoresTd > 300 °C (for most derivatives)TGA in air, 20 °C/min acs.org

Morphological Considerations

The morphology of the active layer in an organic electronic device, which encompasses the arrangement and packing of molecules in the solid state, is a critical factor governing device performance. Properties such as charge carrier mobility and exciton (B1674681) diffusion are highly dependent on the intermolecular interactions and the degree of molecular order.

The introduction of an ethoxy group onto the bithiophene backbone can significantly influence the resulting material's morphology. In a study on hole transport materials (HTMs) for perovskite solar cells, a derivative containing a 3,3'-diethoxy-[2,2'-bithiophene] unit, ThOEt-OFTPASMe2, was found to prevent film aggregation and lead to a pinhole-free morphology. rsc.orgrsc.org This was attributed to the inhibitory effects of the ethoxy groups. rsc.orgrsc.org The formation of a uniform, defect-free film is essential for efficient charge transport and for preventing short circuits in devices.

The planarity of the bithiophene backbone and the nature of its substituents are key to achieving favorable molecular packing. Non-planar conformations, which can be induced by sterically demanding substituents, can disrupt π-π stacking and hinder charge transport. Conversely, planar backbones can lead to strong intermolecular interactions, which, while potentially beneficial for charge transport, can also lead to the formation of voids in films if not controlled. rsc.orgrsc.org The substitution pattern on the bithiophene rings is also crucial; for example, β,β'-disubstituted-2,2'-bithiophenes can exhibit different conformations in solution versus the solid state, with the inter-ring twist angle being modulated by the regiochemistry of the substitution. tue.nl

In the context of covalent organic frameworks (COFs), the incorporation of ethoxy side chains into a benzodithiophene-based structure resulted in a crystalline, mesoporous material with high surface area and accessible hexagonal pores. uni-muenchen.de This highlights how ethoxy groups can be utilized to control the morphology of extended, ordered structures.

The morphology of thin films is also influenced by processing conditions, such as the deposition technique and post-deposition treatments like thermal annealing. For instance, the morphology of thin films of DcHPA, a highly thermally stable organic semiconductor, was found to be dependent on the substrate temperature during deposition. frontiersin.org

The table below provides an overview of the morphological characteristics of some bithiophene derivatives.

Compound/DerivativeMorphological FeaturesImpact on PerformanceReference
ThOEt-OFTPASMe2Pinhole-free morphology, prevents film aggregationContributes to good device performance in perovskite solar cells rsc.orgrsc.org
CPDT-OFTPASMe2 and TTT-OFTPASMe2Films with more voids due to planar backbones and strong intermolecular interactionsPoor efficiency in perovskite solar cells due to potential for water penetration rsc.orgrsc.org
BDT-OEt COFCrystalline, mesoporous material with high surface area and hexagonal poresFavorable for applications requiring ordered, porous structures uni-muenchen.de
DcHPARod-like domains in thin films, morphology dependent on substrate temperatureHigh thermal stability of devices frontiersin.org
Poly(3-alkylthiophenes)Tighter packing along the side-chain direction for certain branched isomersIncreased glass transition temperature (Tg) and melting temperature (Tm) osti.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Advanced Architectures

Future research will likely focus on developing more efficient and versatile synthetic methods to create complex architectures based on 5-Ethoxy-2,2'-bithiophene. While current methods are effective, the pursuit of novel catalytic reactions and synthetic strategies will open doors to previously inaccessible molecular designs. researchgate.netmdpi.com This includes the development of one-pot reactions and the use of new catalytic systems to control the regioselectivity and stereoselectivity of polymerization, leading to materials with precisely tailored properties. mdpi.com

Key areas for exploration include:

Catalyst Innovation: The exploration of new transition metal catalysts, such as those based on manganese, rhodium, and copper, could lead to more efficient and selective syntheses. mdpi.com Research into phosphine-free and microwave-assisted direct arylation polycondensation offers environmentally friendly alternatives. researchgate.net

Advanced Coupling Reactions: Further investigation into coupling reactions, double bond migrations, cycloadditions, and dihydroaminations will enable the creation of novel bithiophene derivatives with diverse functionalities. researchgate.netnih.gov

Controlled Polymerization: Developing techniques for living polymerization of thiophene (B33073) derivatives will allow for precise control over molecular weight and architecture, leading to the synthesis of well-defined block copolymers and other complex structures. researchgate.net

Rational Design of Multifunctional Materials Based on this compound

The ability to tune the electronic and optical properties of this compound makes it an ideal candidate for the rational design of multifunctional materials. By incorporating this unit into larger molecular frameworks, researchers can create materials with a combination of desired properties, such as conductivity, luminescence, and sensing capabilities. cip.com.cn

Future work in this area could involve:

Donor-Acceptor Copolymers: The synthesis of donor-acceptor copolymers incorporating this compound can lead to materials with low bandgaps, making them suitable for applications in organic photovoltaics and near-infrared detectors. researchgate.net

Aggregation-Induced Emission (AIE): Designing molecules based on this compound that exhibit AIE can lead to the development of highly sensitive fluorescent probes for chemical and biological sensing, as well as materials for latent fingerprint detection. nih.gov

Electrochromic Materials: The development of polymers containing this compound with reversible color-changing properties upon application of an electrical potential holds promise for smart windows, displays, and sensors. nih.gov

Advanced Characterization Techniques for In-Operando Studies

To fully understand the structure-property relationships in materials based on this compound, it is crucial to study them under operating conditions. acs.org Advanced in-operando characterization techniques provide real-time information about the dynamic changes occurring within a device, offering invaluable insights for material optimization. acs.orgresearchgate.net

Emerging research avenues include:

Spectroelectrochemistry: Combining UV-Vis-NIR spectroscopy with electrochemical measurements allows for the direct observation of electronic transitions and changes in the oxidation state of the material during device operation. acs.orgscience.gov

Scanning Probe Microscopy: Techniques like in-liquid scanning dielectric microscopy can track local changes in electrical, mechanical, and morphological properties of thin films as a function of applied bias, providing a nanoscale understanding of device function. unibo.it

X-ray and Neutron Scattering: In-situ and operando X-ray and neutron scattering can reveal changes in the crystalline structure and morphology of polymer films during electrochemical processes, providing crucial information on ion transport and charge trapping. acs.org

Exploration of Sustainable Synthesis and Processing Methodologies

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable methods for the synthesis and processing of this compound and its derivatives. unimi.it This involves minimizing waste, using renewable resources, and reducing the use of hazardous materials.

Key strategies for a more sustainable approach include:

Green Solvents: Utilizing environmentally benign solvents, such as water or ionic liquids, in polymerization and processing can significantly reduce the environmental impact. mdpi.comnih.gov Emulsion polymerization in water is a promising "green chemistry" approach. astrj.com

Catalyst Recovery and Reuse: Developing methods for the efficient recovery and reuse of expensive and often toxic transition metal catalysts is a critical step towards sustainable synthesis. mdpi.com

Renewable Feedstocks: Exploring the use of bio-based feedstocks for the synthesis of thiophene monomers could provide a renewable alternative to petroleum-based starting materials. researchgate.net

Integration into Next-Generation Organic and Hybrid Electronic Devices

The unique properties of this compound make it a promising candidate for a wide range of next-generation electronic devices. Future research will focus on integrating this compound into novel device architectures to enhance performance and enable new functionalities.

Potential applications include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.